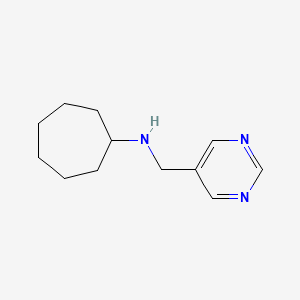

N-(pyrimidin-5-ylmethyl)cycloheptanamine

Description

N-(pyrimidin-5-ylmethyl)cycloheptanamine is a structurally distinct compound featuring a cycloheptane ring linked via an amine group to a pyrimidin-5-ylmethyl substituent. The pyrimidine moiety, a six-membered aromatic heterocycle with two nitrogen atoms, is positioned at the 5th carbon, while the cycloheptane ring introduces conformational flexibility compared to smaller cycloalkanes like cyclohexane.

Properties

Molecular Formula |

C12H19N3 |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

N-(pyrimidin-5-ylmethyl)cycloheptanamine |

InChI |

InChI=1S/C12H19N3/c1-2-4-6-12(5-3-1)15-9-11-7-13-10-14-8-11/h7-8,10,12,15H,1-6,9H2 |

InChI Key |

STKGKXGKTAIKNF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CC1)NCC2=CN=CN=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyrimidin-5-ylmethyl)cycloheptanamine typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a nucleophilic aromatic substitution reaction.

Attachment of the Cycloheptane Ring: The cycloheptane ring can be introduced via a reductive amination reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(pyrimidin-5-ylmethyl)cycloheptanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace existing substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: N,N-diisopropylethylamine in isopropanol for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.

Reduction: Reduced derivatives with additional hydrogen atoms.

Substitution: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

N-(pyrimidin-5-ylmethyl)cycloheptanamine has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents targeting various diseases, including cancer and neurological disorders.

Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.

Biological Studies: It is employed in studies investigating the biological activity of pyrimidine derivatives and their interactions with biological targets.

Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(pyrimidin-5-ylmethyl)cycloheptanamine involves its interaction with specific molecular targets. The pyrimidine ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The cycloheptane ring provides structural stability and enhances the compound’s binding affinity to its targets. Pathways involved may include inhibition of enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(pyrimidin-5-ylmethyl)cycloheptanamine with structurally related compounds from the evidence, focusing on molecular features and substituents:

Key Observations:

Cycloalkane Ring Size :

- The target’s cycloheptane (7-membered) ring offers greater conformational flexibility and lipophilicity than the cyclohexane (6-membered) in N-cyclohexyl-5-ethynylpyrimidin-2-amine . This may enhance membrane permeability but reduce binding specificity compared to smaller rings.

- Cycloheptane derivatives are less common in drug design due to synthetic challenges, whereas cyclohexane is widely utilized for its predictable chair conformations.

Pyrimidine Substituents: The ethynyl group in N-cyclohexyl-5-ethynylpyrimidin-2-amine introduces rigidity and π-bond interactions, contrasting with the methylene (-CH₂-) linker in the target compound, which allows rotational freedom . The compounds in feature bulky phenoxy and amide groups, increasing molecular weight and steric hindrance. These modifications likely enhance target specificity but reduce solubility.

Stereochemical Complexity :

- The derivatives in exhibit intricate stereochemistry (e.g., 2S,4S,5S configurations), which is absent in the target compound. Such complexity is critical for high-affinity binding but complicates synthesis and purification.

Research Findings and Implications

- Synthetic Routes: The synthesis of N-cyclohexyl-5-ethynylpyrimidin-2-amine involves Sonogashira coupling or nucleophilic substitution , suggesting similar strategies (e.g., reductive amination) might apply to the target compound.

- Pharmacological Potential: Pyrimidine derivatives often target enzymes or receptors (e.g., kinases, GPCRs). The target’s balance of flexibility and aromaticity could make it suitable for probing allosteric binding sites.

Biological Activity

N-(pyrimidin-5-ylmethyl)cycloheptanamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various microbial strains. The compound has shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, it has been reported to exhibit significant activity against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has also been explored. Similar pyrimidine derivatives have demonstrated cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. In one study, derivatives containing pyrimidine rings exhibited IC50 values indicating potent anticancer activity .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate signaling pathways related to cell proliferation and apoptosis, making the compound a candidate for further investigation in cancer therapy .

Data Table: Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 10 | |

| Antimicrobial | Escherichia coli | 15 | |

| Anticancer | MCF-7 (Breast Cancer) | 0.09 | |

| Anticancer | A549 (Lung Cancer) | 0.03 |

Case Study 1: Anticancer Efficacy

In a preclinical study, a series of pyrimidine derivatives were tested for their anticancer properties. Among them, this compound was identified as having a significant inhibitory effect on cell growth in the MCF-7 breast cancer model, with an IC50 value lower than that of standard chemotherapeutics .

Case Study 2: Antimicrobial Activity Assessment

A comparative study evaluated the antimicrobial efficacy of various pyridine and pyrimidine derivatives, including this compound. The results indicated that this compound had a broad spectrum of activity against multiple bacterial strains, outperforming some existing antibiotics in specific assays .

Future Directions

Given its promising biological activities, further research is warranted to explore the pharmacokinetics and pharmacodynamics of this compound. Investigations into its potential as a therapeutic agent for cancer treatment and infectious diseases could lead to novel applications in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.